molecular formula C58H73N11O12S2 B10848278 Des-AA1,2,4,5,13-[D-Trp8]-SRIF

Des-AA1,2,4,5,13-[D-Trp8]-SRIF

Cat. No.: B10848278
M. Wt: 1180.4 g/mol
InChI Key: IHKVTDBEFCOKGW-FNLAWZLKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Des-AA1,2,4,5,13-[D-Trp8]-SRIF is a synthetic analog of somatostatin, a peptide hormone that regulates the endocrine system and affects neurotransmission and cell proliferation. This compound has been modified to enhance its stability and specificity for certain somatostatin receptors, making it a valuable tool in scientific research and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Des-AA1,2,4,5,13-[D-Trp8]-SRIF involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves coupling reactions facilitated by reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the assembly of the peptide chain, the compound is cleaved from the resin and deprotected to yield the final product .

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Des-AA1,2,4,5,13-[D-Trp8]-SRIF primarily undergoes peptide bond formation and cleavage reactions during its synthesis. It can also participate in oxidation and reduction reactions, particularly involving the tryptophan residue at position 8 .

Common Reagents and Conditions

Major Products

The major product of these reactions is the fully assembled and deprotected this compound peptide. Side products may include truncated peptides or peptides with incomplete deprotection .

Mechanism of Action

Des-AA1,2,4,5,13-[D-Trp8]-SRIF exerts its effects by binding to somatostatin receptors, particularly the sst3 subtype. This binding inhibits the release of various hormones and neurotransmitters, leading to reduced cell proliferation and modulation of endocrine and nervous system functions. The compound’s enhanced stability and receptor specificity make it a potent inhibitor of somatostatin receptor-mediated pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Des-AA1,2,4,5,13-[D-Trp8]-SRIF is unique due to its specific modifications that enhance its stability and receptor specificity. These properties make it more effective in binding to somatostatin receptors and exerting its biological effects compared to other analogs .

Properties

Molecular Formula

C58H73N11O12S2

Molecular Weight

1180.4 g/mol

IUPAC Name

(4R,7R,10S,13R,16S,19S,22S,25R,28S)-28-amino-16-(4-aminobutyl)-10,22,25-tribenzyl-7,13-bis[(1R)-1-hydroxyethyl]-19-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27-octaoxo-1,2-dithia-5,8,11,14,17,20,23,26-octazacyclononacosane-4-carboxylic acid

InChI

InChI=1S/C58H73N11O12S2/c1-33(70)48-56(78)66-45(28-37-20-10-5-11-21-37)55(77)69-49(34(2)71)57(79)67-47(58(80)81)32-83-82-31-40(60)50(72)63-43(26-35-16-6-3-7-17-35)52(74)64-44(27-36-18-8-4-9-19-36)53(75)65-46(29-38-30-61-41-23-13-12-22-39(38)41)54(76)62-42(51(73)68-48)24-14-15-25-59/h3-13,16-23,30,33-34,40,42-49,61,70-71H,14-15,24-29,31-32,59-60H2,1-2H3,(H,62,76)(H,63,72)(H,64,74)(H,65,75)(H,66,78)(H,67,79)(H,68,73)(H,69,77)(H,80,81)/t33-,34-,40-,42+,43-,44+,45+,46+,47+,48-,49-/m1/s1

InChI Key

IHKVTDBEFCOKGW-FNLAWZLKSA-N

Isomeric SMILES

C[C@H]([C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@@H](CSSC[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)[C@@H](C)O)CC6=CC=CC=C6)O

Canonical SMILES

CC(C1C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)N)C(=O)O)C(C)O)CC6=CC=CC=C6)O

Origin of Product

United States

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